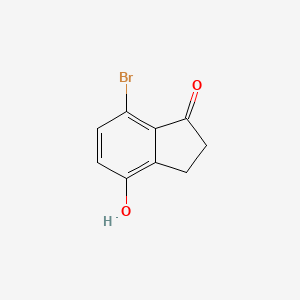

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one

Descripción

Propiedades

IUPAC Name |

7-bromo-4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDIHNJAIWYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608557 | |

| Record name | 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-21-3 | |

| Record name | 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis from (4-Bromophenyl) Acrylate

This method involves the cyclization of (4-bromophenyl) acrylate using aluminum trichloride as a catalyst under controlled conditions.

- A mixture of aluminum trichloride (120 g) and sodium chloride (40 g) is heated to 100°C.

- 4-Bromophenyl acrylate (10.5 g, 50.7 mmol) is added to the mixture and stirred for 15 minutes.

- The temperature is increased to 140°C, and the reaction continues for an additional 45 minutes.

- The mixture is poured into ice-cooled water and extracted with ethyl acetate.

- The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The residue is purified using silica gel column chromatography (ethyl acetate/hexane = 20:80) and recrystallized to yield the final product.

- Catalyst: Aluminum trichloride

- Temperature: 100–140°C

- Reaction Time: ~1 hour

- Solvents: Ethyl acetate/hexane

Yield: Approximately 36%.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | (4-Bromophenyl) acrylate | (4-Bromophenyl) 3-chloropropanoate |

| Catalyst | Aluminum trichloride | Aluminum trichloride |

| Temperature | 100–140°C | 155°C |

| Reaction Time | ~1 hour | ~3 hours |

| Yield | ~36% | Not specified |

| Purification Method | Chromatography and recrystallization | Recrystallization or chromatography |

Notes on Reaction Optimization

- Catalyst Loading: The amount of aluminum trichloride significantly affects the reaction efficiency and yield.

- Temperature Control: Precise temperature regulation is critical to prevent side reactions or decomposition of intermediates.

- Purification Techniques: Silica gel chromatography followed by recrystallization ensures high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 7-bromo-4-oxo-2,3-dihydro-1H-inden-1-one.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: 7-Bromo-4-oxo-2,3-dihydro-1H-inden-1-one.

Reduction: 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Various substituted indenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol. It is used in scientific research as an intermediate in the synthesis of more complex organic molecules. This compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties, and is explored for its potential therapeutic effects, particularly in the development of new drugs. It is also utilized in the production of specialty chemicals and materials.

Scientific Research Applications

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

- Chemistry Used as an intermediate in the synthesis of more complex organic molecules.

- Biology Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Medicine Explored for its potential therapeutic effects, particularly in the development of new drugs.

- Industry Utilized in the production of specialty chemicals and materials.

Biological Activities

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structural features, including a bromine atom and a hydroxyl group attached to a dihydro-indenone framework. Its molecular formula is CHBrO, with a molecular weight of 227.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The primary mechanism of action for this compound involves the inhibition of cytochrome P450 enzyme CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that the compound may significantly affect the pharmacokinetics of various medications and xenobiotics. The ability to cross the blood-brain barrier (BBB) enhances its relevance in neuropharmacology, indicating potential therapeutic applications in treating central nervous system disorders.

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits promising antimicrobial properties against various bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing minimum inhibitory concentration (MIC) values that indicate significant antibacterial activity.

- Enzyme Inhibition : The compound's inhibition of CYP1A2 suggests potential interactions with other drugs metabolized by this enzyme, which could lead to altered therapeutic effects or increased toxicity when co-administered with certain medications.

- Neuropharmacological Effects : Due to its ability to penetrate the BBB, there is ongoing research into its neuroprotective effects and potential use in treating neurodegenerative diseases.

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption and favorable pharmacokinetic properties that enhance its bioavailability. Its Log P (iLOGP) value of 1.96 indicates moderate lipophilicity, which supports its ability to cross biological membranes effectively.

Preparation Methods

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Halogen and Hydroxyl Substituents

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS# 5411-61-0) :

- Methoxy at position 7 instead of hydroxyl reduces polarity, enhancing lipophilicity. This derivative is a key intermediate in synthesizing naphthalene-fused compounds via Diels-Alder reactions .

- Activity : Methoxy groups often improve metabolic stability compared to hydroxyl groups, which may explain its utility in synthetic pathways rather than direct bioactivity .

- Bromine at position 5 alters steric bulk compared to position 7 in the target compound . Activity: Fluoro-substituted analogs are often explored for enhanced bioavailability and target selectivity in drug discovery .

Benzylidene and Extended Conjugation

- 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI): The benzylidene group at position 2 creates a conjugated system, stabilizing the molecule and enabling π-π interactions with biological targets like Topoisomerase IIα (Top2). DDI’s dual bromine atoms increase molecular weight (MW: 385.9 g/mol) and lipophilicity, enhancing cytotoxicity in cancer cells . Activity: DDI inhibits Top2-mediated DNA decatenation at IC₅₀ = 12.5 μM, outperforming simpler brominated indenones lacking conjugation .

- (E)-2-((5-Chloro-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one: A pyrazole-indenone hybrid with a chlorinated heterocyclic moiety. The extended conjugation and chlorine substituent improve antioxidant and antiproliferative activities compared to non-hybrid analogs .

Antiproliferative and Enzyme Inhibition

Allelopathic and Antioxidant Effects

Actividad Biológica

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry. The compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position of the indanone structure, contributing to its unique reactivity and biological properties.

The molecular formula of this compound is C₉H₇BrO₂, with a molecular weight of 227.05 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions involving the bromine and hydroxyl groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom participates in halogen bonding. These interactions modulate enzyme activity and receptor binding, leading to various biological effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values ranging from 2.43 to 14.65 μM . The compound has been identified as a microtubule-destabilizing agent, which is crucial for its anticancer effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Additionally, apoptosis-inducing studies indicate that this compound enhances caspase activity in MDA-MB-231 cells, confirming its role in promoting programmed cell death .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses antibacterial and antifungal properties against various pathogens. The presence of the hydroxyl group enhances its inhibitory action against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition Zone: 24 mm |

| Escherichia coli | Inhibition Zone: 21 mm |

| Candida albicans | Inhibition Zone: 20 mm |

Case Studies

A notable study explored the synthesis and evaluation of derivatives based on the indanone structure, including this compound. The findings indicated that modifications to the indanone framework could enhance biological activity significantly .

In another case study focusing on cancer therapeutics, researchers utilized this compound in combination with other agents to assess synergistic effects on tumor growth inhibition . The results highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a dihydroindenone precursor. Brominating agents like N-bromosuccinimide (NBS) under radical conditions are effective, leveraging the electron-withdrawing effects of the carbonyl group to direct substitution . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%). Reaction efficiency is enhanced by optimizing temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) .

Q. How does the hydroxyl group at the 4-position influence physicochemical properties and purification strategies?

- Methodological Answer : The hydroxyl group increases polarity, improving solubility in polar solvents like DMSO or methanol (solubility: ~15 mg/mL in DMSO at 25°C). This facilitates biological assays but complicates purification due to hydrogen bonding. Acid-base extraction (pH adjustment) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates the compound .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns.

- Mass Spectrometry : ESI-MS (m/z 229.05 [M+H]⁺) validates molecular weight.

- HPLC : Purity assessment (>98% via C18 column, 254 nm UV detection) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities between this compound and halogenated indenone analogs?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., bromine at 4 vs. 7 positions) or assay conditions (cell lines, concentrations). Systematic SAR studies should:

- Compare analogs (e.g., 4-fluoro vs. 4-bromo derivatives) under standardized assays (e.g., MTT for cytotoxicity).

- Control solvent effects (DMSO ≤0.1% v/v) and use orthogonal assays (e.g., fluorescence polarization for target binding) .

Q. What mechanistic considerations guide regioselectivity in nucleophilic substitution at the bromine site?

- Methodological Answer : Bromine’s leaving group ability is influenced by adjacent substituents. The hydroxyl group at position 4 deactivates the ring via electron withdrawal, directing nucleophiles (e.g., amines) to the para position. Computational modeling (DFT, Gaussian09) predicts charge distribution, while in situ IR monitors intermediate formation. Catalytic systems (e.g., Pd/ligands for Buchwald-Hartwig amination) improve yields .

Q. In cross-coupling reactions, how do electronic effects of substituents impact catalytic efficiency?

- Methodological Answer : The hydroxyl group’s electron-withdrawing nature reduces electron density at the bromine site, slowing Suzuki-Miyaura couplings. Strategies include:

- Protecting the hydroxyl group (e.g., TBS ether formation) to enhance Pd catalyst turnover.

- Using bulky ligands (SPhos) to mitigate steric hindrance from the dihydro moiety. Reaction monitoring via GC-MS identifies side products (e.g., debromination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.